Cas no 37724-28-0 (1H-Benzimidazol-4-amine, dihydrochloride)
1H-Benzimidazol-4-amine, dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazol-4-amine, dihydrochloride
- 1H-BENZIMIDAZOL-7-AMINE DIHYDROCHLORIDE
- 1H-benzimidazol-4-amine;dihydrochloride
- MFCD12022360
- CS-0248860
- SCHEMBL5456659
- 1H-Benzo[d]imidazol-7-aminedihydrochloride
- EN300-41693
- ZEZRFTXFWVHVEL-UHFFFAOYSA-N
- 1H-benzimidazol-4-amine dihydrochloride
- 1H-Benzo[d]imidazol-7-amine dihydrochloride
- 1H-1,3-benzodiazol-7-amine dihydrochloride
- G28078
- AKOS024398537
- 1H-Benzo[d]imidazol-4-amine dihydrochloride
- 37724-28-0
- DB-106581
- AKOS015845604
-
- MDL: MFCD12022360
- Inchi: 1S/C7H7N3.2ClH/c8-5-2-1-3-6-7(5)10-4-9-6;;/h1-4H,8H2,(H,9,10);2*1H
- InChI Key: ZEZRFTXFWVHVEL-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1C=NC2C(=CC=CC1=2)N
Computed Properties
- Exact Mass: 205.0173527g/mol
- Monoisotopic Mass: 205.0173527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
1H-Benzimidazol-4-amine, dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004594-5g |
1H-Benzo[d]imidazol-7-amine dihydrochloride |
37724-28-0 | 97% | 5g |
$853.58 | 2023-09-02 | |
| Alichem | A069004594-10g |
1H-Benzo[d]imidazol-7-amine dihydrochloride |
37724-28-0 | 97% | 10g |
$1444.30 | 2023-09-02 | |
| Alichem | A069004594-25g |
1H-Benzo[d]imidazol-7-amine dihydrochloride |
37724-28-0 | 97% | 25g |
$2101.12 | 2023-09-02 | |
| abcr | AB552834-500 mg |
1H-Benzimidazol-4-amine dihydrochloride; . |
37724-28-0 | 500MG |
€960.00 | 2022-03-23 | ||
| Enamine | EN300-41693-0.05g |
1H-1,3-benzodiazol-7-amine dihydrochloride |
37724-28-0 | 95% | 0.05g |
$69.0 | 2023-02-10 | |
| Enamine | EN300-41693-0.1g |
1H-1,3-benzodiazol-7-amine dihydrochloride |
37724-28-0 | 95% | 0.1g |
$103.0 | 2023-02-10 | |
| Enamine | EN300-41693-0.25g |
1H-1,3-benzodiazol-7-amine dihydrochloride |
37724-28-0 | 95% | 0.25g |
$149.0 | 2023-02-10 | |
| Enamine | EN300-41693-0.5g |
1H-1,3-benzodiazol-7-amine dihydrochloride |
37724-28-0 | 95% | 0.5g |
$284.0 | 2023-02-10 | |
| Enamine | EN300-41693-1.0g |
1H-1,3-benzodiazol-7-amine dihydrochloride |
37724-28-0 | 95% | 1.0g |
$385.0 | 2023-02-10 | |
| Enamine | EN300-41693-2.5g |
1H-1,3-benzodiazol-7-amine dihydrochloride |
37724-28-0 | 95% | 2.5g |
$754.0 | 2023-02-10 |
1H-Benzimidazol-4-amine, dihydrochloride Suppliers
1H-Benzimidazol-4-amine, dihydrochloride Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1H-Benzimidazol-4-amine, dihydrochloride
Introduction to 1H-Benzimidazol-4-amine, dihydrochloride (CAS No. 37724-28-0)
1H-Benzimidazol-4-amine, dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 37724-28-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This bisubstituted benzimidazole derivative has garnered considerable attention due to its versatile structural framework and its potential applications in medicinal chemistry. The amine functionality at the 4-position, coupled with the dihydrochloride salt form, enhances its solubility and bioavailability, making it a valuable intermediate in the development of therapeutic agents.
The benzimidazole core is a well-documented pharmacophore, prominently featured in numerous bioactive molecules. Its aromatic system and nitrogen-rich structure contribute to its interaction with biological targets such as enzymes and receptors. Specifically, 1H-Benzimidazol-4-amine, dihydrochloride has been explored in the synthesis of compounds targeting various diseases, including cancer, infectious diseases, and neurological disorders. The dihydrochloride form not only stabilizes the amine group through salt formation but also improves handling and formulation properties, which are critical in drug development pipelines.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 1H-Benzimidazol-4-amine, dihydrochloride. Researchers have leveraged these tools to design derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in tumor progression. The structural flexibility of the benzimidazole ring allows for modifications that can fine-tune pharmacokinetic profiles, making it an attractive scaffold for drug optimization.
In the context of oncology research, 1H-Benzimidazol-4-amine, dihydrochloride has been investigated as a precursor for molecules that modulate pathways involved in cell proliferation and apoptosis. The amine substituent at the 4-position provides a handle for further functionalization, enabling the creation of prodrugs or analogs with improved metabolic stability. Furthermore, its ability to form hydrogen bonds with biological targets makes it a promising candidate for designing small-molecule drugs with high affinity.
The synthesis of 1H-Benzimidazol-4-amine, dihydrochloride typically involves multi-step organic transformations starting from commercially available precursors. Advances in synthetic methodologies have streamlined its production, making it more accessible for academic and industrial research. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzimidazole core efficiently. Additionally, green chemistry principles have been applied to minimize waste and improve yields, aligning with sustainable pharmaceutical practices.
From a biochemical perspective, 1H-Benzimidazol-4-amine, dihydrochloride exhibits interesting interactions with biological macromolecules. Its ability to bind to proteins and enzymes has been explored through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided insights into its binding mode and affinity, which are crucial for rational drug design. The dihydrochloride salt form enhances these interactions by improving solubility and protonation states at physiological pH.
The pharmaceutical industry has shown particular interest in derivatives of 1H-Benzimidazol-4-amine, dihydrochloride due to their potential therapeutic benefits. Preclinical studies have indicated that certain analogs exhibit antiviral and anti-inflammatory properties. For example, modifications at the 2-position of the benzimidazole ring have led to compounds with enhanced activity against herpesviruses. Such findings underscore the importance of this scaffold in developing novel treatments for infectious diseases.
Regulatory considerations also play a pivotal role in the development of drugs derived from 1H-Benzimidazol-4-amine, dihydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Additionally, toxicological assessments are conducted to evaluate potential side effects before human trials commence. These rigorous standards are essential for bringing safe and effective medications to market.
The future prospects of 1H-Benzimidazol-4-amine, dihydrochloride are promising as research continues to uncover new applications for benzimidazole derivatives. Innovations in drug delivery systems may further enhance the efficacy of compounds based on this scaffold by improving targeted release profiles. Collaborative efforts between academia and industry are likely to drive further discoveries, paving the way for next-generation therapeutics.
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